molecular formula C26H29ClN8O3S B15140463 Alk-IN-23

Alk-IN-23

Cat. No.: B15140463
M. Wt: 569.1 g/mol
InChI Key: YTTYYCAUZAPRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alk-IN-23 is a potent inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase involved in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in inhibiting ALK wild-type and mutant forms, making it a promising candidate for targeted cancer therapy .

Preparation Methods

The synthesis of Alk-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s potency and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Alk-IN-23 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield reduced forms with different biological activities.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced with others to modify its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alk-IN-23 has a wide range of scientific research applications, including:

Mechanism of Action

Alk-IN-23 exerts its effects by selectively inhibiting the activity of ALK tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling pathways, such as STAT3 and AKT, which are crucial for tumor cell survival and proliferation. By blocking these pathways, this compound induces apoptosis and inhibits cancer cell migration and colony formation .

Comparison with Similar Compounds

Alk-IN-23 is compared with other ALK inhibitors, such as crizotinib, ceritinib, and alectinib. While all these compounds target ALK, this compound has shown superior potency against certain ALK mutants, such as L1196M and G1202R. This makes this compound a valuable addition to the arsenal of ALK inhibitors, particularly for patients who have developed resistance to first-generation inhibitors .

Similar compounds include:

This compound’s unique ability to inhibit multiple ALK mutants highlights its potential as a versatile and effective therapeutic agent in cancer treatment.

Properties

Molecular Formula

C26H29ClN8O3S

Molecular Weight

569.1 g/mol

IUPAC Name

N-[6-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-1H-indazol-3-yl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C26H29ClN8O3S/c1-16(2)39(37,38)22-8-4-3-7-20(22)30-25-19(27)14-28-26(32-25)29-17-9-10-18-21(13-17)33-34-24(18)31-23(36)15-35-11-5-6-12-35/h3-4,7-10,13-14,16H,5-6,11-12,15H2,1-2H3,(H2,28,29,30,32)(H2,31,33,34,36)

InChI Key

YTTYYCAUZAPRNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(C=C3)C(=NN4)NC(=O)CN5CCCC5

Origin of Product

United States

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